Comparative Binding Affinity: Mvt-101 vs. JG-365 and U-85548e
Mvt-101 exhibits a distinct inhibition constant (Ki) compared to other well-characterized HIV-1 protease inhibitors. In a comparative study, Mvt-101 showed a Ki of 140 nM, whereas the hydroxyethylamine inhibitor JG-365 displayed a significantly lower Ki of 0.24 nM, and the hydroxyethylene inhibitor U-85548e showed an intermediate affinity [1]. This quantitative difference highlights that Mvt-101 is a less potent inhibitor than JG-365 but serves as a valuable tool compound due to its unique binding mode.
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 140 nM |
| Comparator Or Baseline | JG-365 (Ki = 0.24 nM), U-85548e (Ki = 780 nM) |
| Quantified Difference | JG-365 is approximately 583 times more potent; Mvt-101 is approximately 5.6 times more potent than U-85548e. |
| Conditions | In vitro enzyme inhibition assay against HIV-1 protease. |
Why This Matters
For researchers, this quantifies Mvt-101's position on the potency spectrum, allowing for rational selection of a tool compound with appropriate affinity for their specific assay sensitivity or to serve as a weaker-binding control.
- [1] Priestle, J. P., Fässler, A., Rösel, J., Tintelnot-Blomley, M., & Strop, P. (1995). Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with CGP 53820, a novel pseudosymmetric inhibitor. Structure, 3(4), 381-389. View Source
